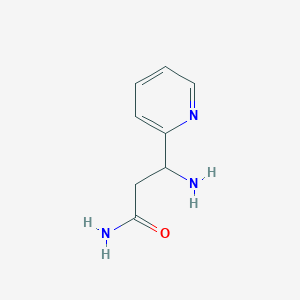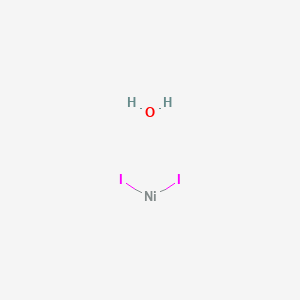
Nickel(II) iodide hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(II) iodide hydrate is an inorganic compound with the chemical formula NiI₂·xH₂O. It is a bluish-green solid that is highly soluble in water. This compound is known for its paramagnetic properties and is commonly used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nickel(II) iodide hydrate can be synthesized through several methods:
Dissolution of Nickel Oxide, Hydroxide, or Carbonate in Hydroiodic Acid: This method involves dissolving nickel oxide (NiO), nickel hydroxide (Ni(OH)₂), or nickel carbonate (NiCO₃) in hydroiodic acid (HI) to form the hydrated nickel(II) iodide.
Dehydration of Nickel(II) Iodide Pentahydrate: The pentahydrate form of nickel(II) iodide can be dehydrated to obtain the anhydrous form, which can then be rehydrated to form the desired hydrate.
Reaction of Powdered Nickel with Iodine: Treating powdered nickel with iodine (I₂) can produce nickel(II) iodide, which can then be hydrated.
Industrial Production Methods
Industrial production of this compound typically involves the large-scale dissolution of nickel oxide, hydroxide, or carbonate in hydroiodic acid. The resulting solution is then crystallized to obtain the hydrated form of the compound.
Chemical Reactions Analysis
Nickel(II) iodide hydrate undergoes various chemical reactions, including:
Oxidation: Nickel(II) iodide can be oxidized to form nickel(III) compounds.
Reduction: It can be reduced to form nickel metal.
Substitution: Nickel(II) iodide can undergo substitution reactions with other halides or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are used.
Substitution: Reactions with halides like sodium chloride (NaCl) or ligands such as ammonia (NH₃) are common.
Major Products Formed
Oxidation: Nickel(III) iodide or other nickel(III) compounds.
Reduction: Nickel metal.
Substitution: Nickel(II) chloride or nickel(II) complexes with different ligands.
Scientific Research Applications
Nickel(II) iodide hydrate has several scientific research applications:
Chemistry: It is used as a catalyst in carbonylation reactions and in the synthesis of various organic compounds.
Biology: Nickel compounds, including nickel(II) iodide, are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore the potential medical applications of nickel compounds, including their use in diagnostic imaging and as therapeutic agents.
Industry: this compound is used in the production of nickel-based catalysts and in various industrial chemical processes.
Mechanism of Action
The mechanism by which nickel(II) iodide hydrate exerts its effects depends on the specific application. In catalysis, nickel(II) iodide acts as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from reactants. In biological systems, nickel ions can interact with proteins and enzymes, potentially affecting their function and activity.
Comparison with Similar Compounds
Nickel(II) iodide hydrate can be compared with other nickel halides, such as nickel(II) chloride (NiCl₂), nickel(II) bromide (NiBr₂), and nickel(II) fluoride (NiF₂). These compounds share similar properties but differ in their reactivity and applications:
Nickel(II) Chloride: More commonly used in laboratory and industrial applications due to its higher stability and availability.
Nickel(II) Bromide: Similar to nickel(II) iodide but less commonly used.
Nickel(II) Fluoride: Has different reactivity due to the presence of fluoride ions, which are more electronegative.
This compound is unique in its bluish-green color and specific applications in catalysis and organic synthesis.
Properties
IUPAC Name |
diiodonickel;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.Ni.H2O/h2*1H;;1H2/q;;+2;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCZMUGSQXVQMM-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Ni](I)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2I2NiO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.518 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7790-34-3 |
Source


|
| Record name | Nickel iodide (NiI2), hexahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-{2-[(cyclohexylamino)carbonyl]anilino}-2-oxoacetate](/img/structure/B1660436.png)
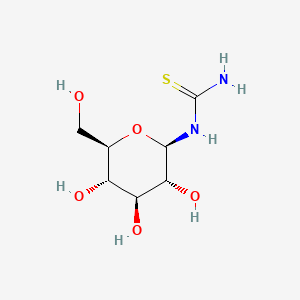
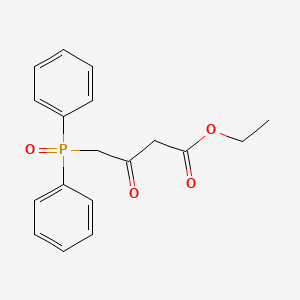
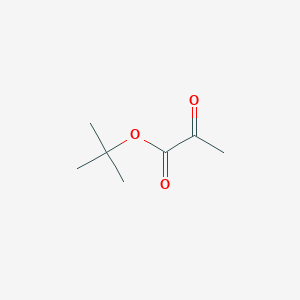
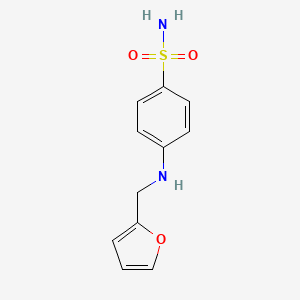
![2-[2-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1660444.png)
![Benzenamine, N,N-dimethyl-4-[2-(1-oxido-2-pyridinyl)diazenyl]-](/img/structure/B1660445.png)

![1-Oxaspiro[4.5]dec-2-en-4-one](/img/structure/B1660449.png)

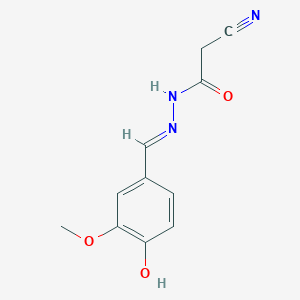
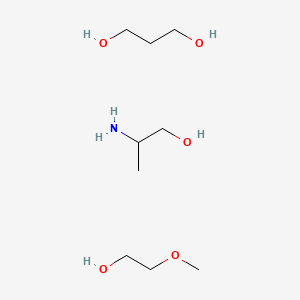
![3-Amino-3-[5-(4-chlorophenyl)furan-2-yl]propanamide](/img/structure/B1660455.png)
